m-PEG4-CH2-methyl ester

説明

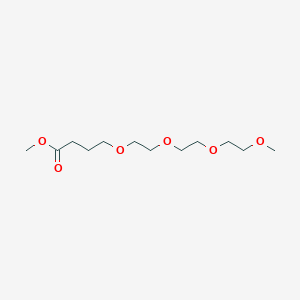

Structure

3D Structure

特性

IUPAC Name |

methyl 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O6/c1-14-6-7-17-10-11-18-9-8-16-5-3-4-12(13)15-2/h3-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIAKKRXIAOWIKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG4-CH2-methyl ester: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of m-PEG4-CH2-methyl ester, a discrete polyethylene (B3416737) glycol (PEG) derivative. This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering this compound for applications such as bioconjugation, drug delivery, and surface modification.

Core Chemical Properties

This compound, also known as methyl 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetate, is a monofunctional PEG derivative. One terminus is capped with a metabolically stable methyl ether group, while the other end is a methyl ester. The defined chain length of four ethylene (B1197577) glycol units provides this molecule with precise and predictable properties.

Physicochemical Data

A summary of the key quantitative data for this compound and its common precursor, m-PEG4-acid, is presented in Table 1. These values are essential for calculating molar equivalents in chemical reactions and for the analytical characterization of the compound and its conjugates.

| Property | This compound | m-PEG4-acid |

| Synonyms | Methyl 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetate | 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetic acid |

| Molecular Formula | C11H22O6 | C10H20O6 |

| Molecular Weight | 250.29 g/mol | 236.26 g/mol [1] |

| CAS Number | 1920109-55-2 | 67319-28-2[1] |

| Purity | Typically >95% | Typically >98%[1] |

| Solubility | Soluble in water and most organic solvents.[2][3] | Soluble in water.[1] |

| Appearance | Colorless to pale yellow liquid or oil | |

| Storage | Store at -20°C, desiccated.[4] | Store at -20°C.[1] |

Stability and Reactivity

Stability: The ether linkages and the terminal methyl ether group of the PEG chain are generally stable under physiological conditions.[5] However, the methyl ester group is susceptible to hydrolysis, particularly under basic or acidic conditions, which would yield m-PEG4-acid and methanol.[6][7] The rate of hydrolysis is dependent on pH and temperature.[6][8] For long-term storage, it is recommended to keep the compound in a desiccated environment at low temperatures to minimize degradation.[4][9]

Reactivity: The primary reactive site of this compound is the methyl ester functionality. While less reactive than more common derivatives like NHS esters, methyl esters can undergo transesterification reactions with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[10] This reaction is typically slower and may require catalysts or more forcing conditions compared to reactions with activated esters.[10] The lower reactivity can be advantageous in scenarios requiring controlled or slower conjugation kinetics.

Experimental Protocols

The following sections detail methodologies for the characterization and application of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure and purity of this compound.[11][12][13]

-

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Chemical Shifts:

-

The singlet corresponding to the protons of the terminal methoxy (B1213986) group (CH₃O-) is typically observed around 3.38 ppm.[14]

-

The main PEG backbone protons (-CH₂CH₂O-) will appear as a complex multiplet, typically between 3.5 and 3.7 ppm.[11][14]

-

The protons of the methylene (B1212753) group adjacent to the ester carbonyl ( -CH₂-C(O)O-) are expected to be shifted downfield.

-

A singlet for the methyl group of the ester (-C(O)OCH₃) will also be present.

-

The integration of these peaks can be used to confirm the structure and assess purity.[11][13]

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the compound, confirming its identity.[15]

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, often with the addition of a salt like sodium acetate (B1210297) to promote ionization of the PEG chain.

-

Analysis: The resulting spectrum should show a major peak corresponding to the mass of the molecule plus an adduct ion (e.g., [M+Na]⁺).

General Protocol for Amine Modification (PEGylation)

This protocol describes a general procedure for the conjugation of this compound to a primary amine-containing molecule, such as a protein or peptide. Note that reaction conditions may need to be optimized for specific applications.

-

Materials:

-

Amine-containing molecule in an amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.5).

-

This compound.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

(Optional) A suitable catalyst for transamidation.

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification system (e.g., size-exclusion chromatography or dialysis).

-

-

Procedure:

-

Preparation of Amine-Containing Molecule: Dissolve the molecule to be PEGylated in the reaction buffer at a desired concentration.

-

Preparation of PEG Reagent: Immediately before use, dissolve a 10- to 50-fold molar excess of this compound in a minimal amount of anhydrous DMSO or DMF.

-

Reaction: Add the dissolved PEG reagent to the solution of the amine-containing molecule with gentle mixing.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or HPLC.

-

Quenching: (Optional) Stop the reaction by adding a quenching solution to consume any unreacted ester.

-

Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.[16]

-

Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

Caption: General experimental workflow for PEGylation.

Caption: Effects of PEGylation on a therapeutic molecule.

Impact on Cellular Pathways and Drug Delivery

PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small drugs, has a profound impact on their pharmacokinetic and pharmacodynamic properties.[17] While specific signaling pathways are dependent on the conjugated molecule, the PEG moiety itself introduces several general effects.

Increased Hydrodynamic Size: The attachment of even a short PEG chain like m-PEG4 increases the hydrodynamic volume of the molecule.[17] This can lead to reduced renal clearance, thereby prolonging the circulation half-life of the therapeutic agent.[17]

Masking Effects: The flexible PEG chain can create a hydrophilic shield around the conjugated molecule.[17] This "stealth" effect can reduce recognition by the immune system, leading to lower immunogenicity and antigenicity.[17] It can also limit enzymatic degradation.

Altered Cellular Uptake: The hydrophilic nature of the PEG chain can influence how the conjugate interacts with cell membranes. In some cases, PEGylation can reduce non-specific cellular uptake.[18][19][20] However, when attached to a targeting ligand, the PEG linker can provide a flexible spacer arm, potentially improving the ligand's access to its receptor. The overall effect on cellular uptake is complex and depends on the specific cell type, the conjugated molecule, and the density of PEGylation.[18][19]

Solubility Enhancement: A key advantage of PEGylation is the enhanced aqueous solubility it imparts to hydrophobic molecules. This is particularly beneficial for the formulation and delivery of poorly soluble drugs.

References

- 1. m-PEG4-Acid, 67319-28-2 | BroadPharm [broadpharm.com]

- 2. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]

- 4. Protocol for Protein PEGylation [jenkemusa.com]

- 5. ingenieria-analitica.com [ingenieria-analitica.com]

- 6. researchgate.net [researchgate.net]

- 7. US4806658A - Cleavage of polyethylene glycol ethers by hydrolysis - Google Patents [patents.google.com]

- 8. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hamptonresearch.com [hamptonresearch.com]

- 10. mdpi.com [mdpi.com]

- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. enovatia.com [enovatia.com]

- 16. benchchem.com [benchchem.com]

- 17. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]

- 18. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to m-PEG4-CH2-methyl ester

This guide provides a comprehensive overview of methoxy-polyethylene glycol (4) carboxymethyl methyl ester, commonly referred to as this compound. This bifunctional molecule serves as a versatile linker and building block in bioconjugation, drug delivery, and materials science. Its structure combines a hydrophilic methoxy-terminated tetra-polyethylene glycol (m-PEG4) chain with a reactive methyl ester group, offering a unique set of properties for chemical modification and conjugation.

Core Structure and Physicochemical Properties

The foundational structure of this compound consists of a methoxy (B1213986) group capping a chain of four repeating ethylene (B1197577) glycol units. The other terminus is functionalized with a carboxymethyl group that has been esterified with methanol. This monodisperse PEG linker provides a defined chain length, which is crucial for applications requiring high purity and precise control over the linker's length and molecular weight.[1]

The general structure is: CH₃O-(CH₂CH₂O)₄-CH₂-COOCH₃

Data Presentation: Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₄O₇ | Calculated |

| Molecular Weight | 280.32 g/mol | Calculated (Similar to 264.32 for a related compound) |

| CAS Number | 1920109-55-2 | |

| Appearance | Colorless to light yellow liquid or semi-solid | Inferred from similar PEG compounds[2][3][4] |

| Solubility | Soluble in water and most polar organic solvents | [] |

Synthesis and Functionalization

The synthesis of this compound typically involves the esterification of its corresponding carboxylic acid precursor, m-PEG4-CH2-acid (methoxy-PEG4-acetic acid). This reaction is a standard procedure in organic chemistry.

Logical Relationship: Synthesis Workflow

The diagram below illustrates a common synthetic pathway for producing this compound from m-PEG4-alcohol.

Applications in Research and Drug Development

Polyethylene (B3416737) glycol (PEG) linkers are widely used to improve the therapeutic properties of drugs and biomolecules.[6][7][8] The process of covalently attaching PEG chains, known as PEGylation, can enhance solubility, increase stability, prolong circulation half-life, and reduce the immunogenicity of the conjugated molecule.[6][9][10][11]

The this compound molecule serves as a valuable building block for these applications. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be activated for conjugation to amine groups on proteins, peptides, or other therapeutic agents.[12][13] This makes it a useful intermediate for creating more complex bioconjugates.

Experimental Workflow: Role as a Conjugation Linker

The following diagram outlines the process of using this compound as a linker for bioconjugation.

Experimental Protocols

Detailed methodologies for key transformations involving this compound are provided below. These are general protocols and may require optimization for specific applications.

Protocol 1: Hydrolysis of Methyl Ester to Carboxylic Acid

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a necessary step for subsequent amine conjugation.

-

Dissolution: Dissolve this compound in a suitable solvent, such as a mixture of water and methanol.

-

Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to the reaction mixture. A typical molar excess is 1.5 to 2 equivalents relative to the ester.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Neutralization and Acidification: Carefully add a strong acid, like hydrochloric acid (HCl), to neutralize the excess base and then acidify the solution to a pH of approximately 2-3 to protonate the carboxylate salt.

-

Extraction: Extract the aqueous solution with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate, to isolate the m-PEG4-CH2-acid.

-

Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the carboxylic acid product.

Protocol 2: Amide Coupling to a Primary Amine (via the Carboxylic Acid)

This protocol outlines the conjugation of the m-PEG4-CH2-acid (obtained from Protocol 1) to a molecule containing a primary amine, such as a protein. This is a standard PEGylation procedure.[14][15]

-

Activation of Carboxylic Acid:

-

Dissolve the m-PEG4-CH2-acid in an anhydrous aprotic solvent like dimethylformamide (DMF) or dichloromethane.

-

Add N-Hydroxysuccinimide (NHS) (typically 1.1 equivalents) and a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (typically 1.1 equivalents).

-

Stir the reaction mixture at room temperature for several hours to form the NHS-activated ester.

-

-

Conjugation to the Amine:

-

Prepare a solution of the amine-containing molecule (e.g., a protein) in a suitable aqueous buffer, typically at a pH of 7.5 to 8.5.

-

Add the activated m-PEG4-NHS ester solution to the protein solution. The molar ratio of the PEG reagent to the protein will depend on the desired degree of PEGylation.

-

Allow the reaction to proceed at room temperature or 4°C with gentle stirring for a specified period, ranging from a few hours to overnight.

-

-

Purification:

-

Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine.

-

Purify the resulting PEGylated conjugate from unreacted PEG and other reagents using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography.

-

Characterization Techniques

The identity, purity, and structure of this compound and its conjugates are typically confirmed using a combination of analytical methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure by identifying the characteristic peaks of the methoxy group (a singlet around 3.3 ppm), the ethylene glycol backbone (a multiplet around 3.6 ppm), the methylene (B1212753) group adjacent to the ester (a singlet around 4.1-4.3 ppm), and the methyl ester group (a singlet around 3.7 ppm).[16][17][18][19] The integration of these peaks can also be used to confirm the purity and molecular weight.[18][19]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the exact molecular weight of the PEG derivative, confirming its monodispersity and identity.[20][21][22][23]

-

Chromatography: HPLC and Gel Permeation Chromatography (GPC) are employed to assess the purity and molecular weight distribution of the PEG linker.

References

- 1. Benefits of Monodisperse PEG Linkers in Drug Development | Biopharma PEG [biochempeg.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Methoxypolyethylene glycols | 9004-74-4 [amp.chemicalbook.com]

- 4. Methoxypolyethylene glycols | 9004-74-4 [chemicalbook.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 8. What Are PEG Linkers and Their Applications? - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 9. purepeg.com [purepeg.com]

- 10. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. polysciences.com [polysciences.com]

- 14. creativepegworks.com [creativepegworks.com]

- 15. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Endgroup analysis of polyethylene glycol polymers by matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. waters.com [waters.com]

- 22. researchgate.net [researchgate.net]

- 23. pharmtech.com [pharmtech.com]

The Functional Core of PROTACs: A Technical Guide to the m-PEG4-CH2-methyl ester Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, moving beyond traditional inhibition-based pharmacology to targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of every PROTAC is the linker, a chemical bridge that connects the two functional ends of the molecule. This technical guide delves into the core functional role of a specific and widely utilized linker, m-PEG4-CH2-methyl ester, in the design and efficacy of PROTACs. While this linker does not possess an intrinsic biological mechanism of action in the traditional sense, its physicochemical properties are paramount to the overall function of the PROTAC molecule.

The PROTAC Mechanism of Action: A Symphony of Proximity

PROTACs are comprised of three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The fundamental mechanism of a PROTAC is to induce proximity between the target protein and the E3 ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[1][2] This proximity allows the E3 ligase to transfer ubiquitin to the target protein. Polyubiquitination marks the target protein for degradation by the proteasome, thus eliminating it from the cell.[1][2]

The Crucial Role of the Linker: More Than Just a Spacer

The linker is a pivotal element that dictates the efficacy and drug-like properties of a PROTAC.[3] Its length, composition, and attachment points can significantly influence the formation and stability of the ternary complex, thereby affecting the efficiency of protein degradation.[3][4] The most commonly incorporated motifs in PROTAC linker structures are polyethylene (B3416737) glycol (PEG) chains of varying lengths.[5]

This compound: A Versatile Tool in PROTAC Design

The "this compound" is a bifunctional linker that contains a tetraethylene glycol (PEG4) chain. This structure imparts a unique and advantageous set of properties to the PROTAC molecule. Its "mechanism of action" is, in fact, a "mechanism of function" derived from its physicochemical characteristics.

Key Functional Attributes of the this compound Linker:

-

Enhanced Solubility: PROTACs are often large, complex molecules with a tendency towards poor aqueous solubility. The hydrophilic nature of the PEG chain in the this compound linker significantly improves the water solubility of the resulting PROTAC, which is crucial for its administration and bioavailability.[2][5][6]

-

Improved Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can be beneficial.[3] PEG chains can adopt folded conformations, which may shield the polar surface area of the PROTAC, creating a more compact structure that can more easily traverse the cell membrane.[3]

-

Optimal Ternary Complex Formation: The length of the linker is a critical parameter for achieving the correct orientation of the POI and E3 ligase in the ternary complex to facilitate efficient ubiquitination.[1] The PEG4 unit provides a defined and flexible spacer to optimize this geometry.[]

-

Biocompatibility: PEG is a well-established biocompatible polymer, which is advantageous for the development of therapeutic agents.[2]

Quantitative Data Summary

Specific quantitative data for this compound's direct impact on PROTAC efficacy is often context-dependent and proprietary. However, the general principles of how PEG linker length affects PROTAC properties are well-documented. The following table summarizes these general trends.

| Property | Effect of Increasing PEG Linker Length | Rationale |

| Aqueous Solubility | Generally Increases | The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving interaction with water.[3] |

| Cell Permeability | Can Increase or Decrease | A "Goldilocks" effect is often observed. Moderate length can shield polarity and improve permeability, while excessive length can be detrimental.[3] |

| Degradation Efficacy (DC50/Dmax) | Highly Dependent on the System | The optimal linker length is specific to each POI-E3 ligase pair and is critical for productive ternary complex formation.[8] |

| Metabolic Stability | May Decrease Compared to Alkyl Linkers | PEG linkers can be more susceptible to in vivo metabolism compared to more rigid alkyl chains.[2] |

Representative Experimental Protocol: PROTAC Synthesis

The following is a representative, two-step protocol for the synthesis of a PROTAC using a linker analogous to this compound, such as a generic amine-reactive PEG ester. This protocol outlines the general steps for sequentially coupling the linker to an amine-containing POI ligand and an amine-containing E3 ligase ligand.

Materials:

-

Amine-functionalized POI ligand

-

Amine-functionalized E3 ligase ligand

-

m-PEG4-CH2-NHS ester (an activated form of the linker)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

-

Reaction vials

-

Stir plate and stir bars

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Step 1: Synthesis of the POI-Linker Intermediate

-

Dissolve the amine-functionalized POI ligand (1 equivalent) in anhydrous DMF.

-

Add the m-PEG4-CH2-NHS ester (1.1 equivalents) to the solution.

-

Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.

-

Upon completion, purify the POI-linker intermediate by preparative HPLC.

-

Confirm the identity and purity of the product by MS and NMR.

Step 2: Synthesis of the Final PROTAC

-

The methyl ester of the POI-linker intermediate is hydrolyzed to a carboxylic acid.

-

The resulting POI-linker-acid (1 equivalent) and the amine-containing E3 ligase ligand (1.1 equivalents) are dissolved in anhydrous DMF.

-

A peptide coupling reagent such as HATU (1.2 equivalents) and a base such as DIPEA (2-3 equivalents) are added to the mixture.

-

The reaction is stirred at room temperature for 4-12 hours, with progress monitored by LC-MS.

-

Once the reaction is complete, the final PROTAC is purified by preparative HPLC.

-

The structure and purity of the final PROTAC are confirmed by MS and NMR.

Conclusion

The this compound is a key enabling tool in the development of PROTACs. While it does not have a direct pharmacological effect, its function as a linker is critical to the success of the final therapeutic molecule. By imparting desirable physicochemical properties such as enhanced solubility and cell permeability, and by providing the necessary spatial arrangement for the formation of a productive ternary complex, this PEG-based linker plays an indispensable role in the design of effective protein degraders. The rational selection and application of such linkers are paramount for advancing the field of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of m-PEG4-CH2-methyl ester in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs mediate its degradation.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[2] Among the various linkers utilized, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ability to fine-tune their length.[3] This guide provides a comprehensive technical overview of the role of a specific PEG linker, m-PEG4-CH2-methyl ester, in the design and function of PROTACs.

The PROTAC-Mediated Protein Degradation Pathway

PROTACs leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[2] The process is initiated by the formation of a ternary complex, where the PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase.[1] This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to a lysine (B10760008) residue on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.

The Role of this compound as a PROTAC Linker

The this compound is a bifunctional linker featuring a methoxy-terminated polyethylene glycol chain of four ethylene (B1197577) glycol units and a methyl ester functional group. This structure imparts several key properties beneficial for PROTAC design.

Physicochemical Properties

The PEG component of the linker significantly enhances the aqueous solubility of the often hydrophobic PROTAC molecule.[1] This improved solubility is crucial for administration and distribution in biological systems. Furthermore, the flexible nature of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, which can improve cell permeability.[4]

Linker Length and Ternary Complex Formation

The length of the linker is a critical determinant of PROTAC efficacy. A linker that is too short may lead to steric hindrance between the POI and the E3 ligase, preventing the formation of a stable ternary complex. Conversely, an overly long linker may result in a non-productive ternary complex where the ubiquitination sites on the POI are not in optimal proximity to the E2-conjugating enzyme. The four ethylene glycol units of the this compound linker provide a specific length that has been shown to be effective in various PROTAC designs.

Quantitative Data on PROTACs with PEG4 Linkers

The following tables summarize quantitative data for a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), highlighting the impact of PEG linker length on degradation efficiency, cell permeability, and oral bioavailability.

Table 1: In Vitro Degradation of BRD4

| Linker | DC50 (nM) | Dmax (%) |

| PEG3 | 55 | 85 |

| PEG4 | 20 | 95 |

| PEG5 | 15 | >98 |

| PEG6 | 30 | 92 |

| Data synthesized from a comparative study of BRD4-targeting PROTACs.[5] |

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs

| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| PEG3 | 0.8 | 15 |

| PEG4 | 1.2 | 25 |

| PEG5 | 1.5 | 30 |

| PEG6 | 1.0 | 20 |

| Data synthesized from a comparative study of BRD4-targeting PROTACs.[5] |

Experimental Protocols

Synthesis of a PROTAC using this compound

The synthesis of a PROTAC using this compound typically involves a two-step process: hydrolysis of the methyl ester to a carboxylic acid, followed by amide coupling to an amine-functionalized E3 ligase ligand or POI ligand.

Protocol 1: Hydrolysis of this compound

-

Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and water.

-

Add lithium hydroxide (B78521) (LiOH) (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3-4.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain m-PEG4-CH2-acid.

Protocol 2: Amide Coupling

-

Dissolve m-PEG4-CH2-acid (1 equivalent) and the amine-functionalized ligand (1.1 equivalents) in anhydrous dimethylformamide (DMF).

-

Add an amide coupling reagent such as HATU (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Determination of Degradation (DC50 and Dmax) by Western Blot

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

-

Data Analysis: Plot the percentage of remaining target protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values.[5]

Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Preparation of Plates: A PAMPA "sandwich" system consisting of a donor plate with a filter membrane at the bottom of each well and an acceptor plate is used.[6]

-

Membrane Coating: The filter membrane of the donor plate is coated with a solution of a lipid (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.[7]

-

Buffer and Compound Addition: An aqueous buffer is added to the wells of the acceptor plate. The test compound (PROTAC) is dissolved in a suitable buffer and added to the wells of the donor plate.[6]

-

Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).[6][7]

-

Quantification: After incubation, the concentration of the test compound in both the donor and acceptor wells is quantified using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[8]

-

Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium))

Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [drug]acceptor is the concentration of the drug in the acceptor well, and [drug]equilibrium is the theoretical equilibrium concentration.

In Vivo Oral Bioavailability Assessment

-

Animal Dosing: The PROTAC is administered to a cohort of animals (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes.[9]

-

Blood Sampling: Blood samples are collected at various time points after administration.

-

Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.

-

Sample Analysis: The concentration of the PROTAC in the plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate the area under the curve (AUC) for both the IV and PO administrations.

-

Oral Bioavailability (F%) Calculation: The oral bioavailability is calculated as the ratio of the dose-normalized AUC from oral administration to the dose-normalized AUC from intravenous administration, expressed as a percentage.[9]

F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Conclusion

The this compound linker is a valuable tool in the development of PROTACs. Its defined length and hydrophilic nature contribute to favorable physicochemical properties, such as enhanced solubility and potentially improved cell permeability. The quantitative data presented herein underscore the critical importance of linker length, with the PEG4 linker demonstrating a potent ability to induce protein degradation and favorable pharmacokinetic properties in the context of BRD4-targeting PROTACs. The detailed experimental protocols provide a framework for the synthesis and evaluation of PROTACs incorporating this versatile linker, empowering researchers to advance the design of next-generation protein degraders.

References

- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 2. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 9. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Role of m-PEG4-CH2-methyl ester in Modern Drug Discovery: A Technical Overview

For Immediate Release

In the landscape of advanced drug development, particularly in the burgeoning field of targeted protein degradation, the molecular architecture of linker molecules is a critical determinant of therapeutic efficacy. Among these, m-PEG4-CH2-methyl ester has emerged as a key building block, offering a unique combination of properties that are highly advantageous for researchers and scientists in the design of novel therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of the benefits and applications of this compound for professionals in drug development.

Core Attributes and Physicochemical Properties

The defining feature of this compound is its discrete polyethylene (B3416737) glycol (PEG) chain of four units, terminated with a methyl ether at one end and a methyl ester-functionalized propyl group at the other. This structure imparts a desirable balance of hydrophilicity and chemical reactivity, which are crucial for its function as a linker in complex biological systems.

While specific experimental data for this compound is not extensively published in peer-reviewed literature, its properties can be extrapolated from the well-characterized behavior of short-chain PEG linkers in similar applications. The table below summarizes the key physicochemical properties of this compound, sourced from publicly available data from chemical suppliers.

| Property | Value | Source |

| CAS Number | 1920109-55-2 | MedChemExpress, ChemicalBook[1][2] |

| Molecular Formula | C12H24O6 | ChemicalBook[2] |

| Molecular Weight | 264.32 g/mol | MedChemExpress, ChemicalBook[1][2] |

| Appearance | Solid | MedChemExpress[1] |

| Purity | Typically >95% | Varies by supplier |

| Solubility | Soluble in DMSO, DMF | Inferred from similar compounds |

The Strategic Advantage in PROTAC Design

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer; its length, flexibility, and chemical composition are critical for the successful formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for protein degradation.

The this compound serves as a foundational component in the synthesis of these crucial linkers. Its benefits in this context are multifaceted:

-

Optimal Length and Flexibility: The four PEG units provide a linker of sufficient length and conformational flexibility to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable ternary complex.

-

Enhanced Solubility and Bioavailability: The hydrophilic nature of the PEG chain can improve the solubility of the resulting PROTAC molecule, which is often a significant challenge in drug development. Improved solubility can lead to better bioavailability and more favorable pharmacokinetic properties.

-

Chemical Modifiability: The terminal methyl ester group, while relatively stable, can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid derivative is a key intermediate for further chemical modifications, allowing for the attachment of either the target protein ligand or the E3 ligase ligand through standard amide bond formation chemistries.

Experimental Workflow: From Linker to PROTAC

The synthesis of a PROTAC using an this compound-derived linker typically follows a multi-step process. The following diagram illustrates a generalized experimental workflow for the synthesis of a PROTAC, starting from the hydrolysis of the methyl ester to the final conjugation steps.

Caption: Generalized workflow for PROTAC synthesis using the m-PEG4-CH2-carboxylic acid derivative.

The Ubiquitin-Proteasome System: The Target Pathway

The ultimate goal of a PROTAC is to hijack the ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The following diagram illustrates the signaling pathway that is co-opted by a PROTAC molecule.

Caption: The PROTAC-hijacked ubiquitin-proteasome degradation pathway.

Detailed Experimental Protocol: Hydrolysis of this compound

While specific protocols for the use of this compound in a full PROTAC synthesis are proprietary to the researchers developing them, a general protocol for the initial hydrolysis step can be provided based on standard organic chemistry principles.

Objective: To hydrolyze the methyl ester of this compound to the corresponding carboxylic acid.

Materials:

-

This compound

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio) in a round-bottom flask.

-

Add lithium hydroxide (1.5-2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude m-PEG4-CH2-carboxylic acid.

-

The crude product can be purified by column chromatography if necessary.

Note: This is a generalized protocol and may require optimization for scale and specific laboratory conditions.

Conclusion

This compound represents a valuable and versatile tool in the arsenal (B13267) of medicinal chemists and drug development professionals. Its well-defined structure, favorable physicochemical properties, and strategic role in the synthesis of PROTAC linkers make it a compound of significant interest. As the field of targeted protein degradation continues to evolve, the strategic use of such precisely engineered linkers will undoubtedly play a pivotal role in the development of the next generation of therapeutics.

References

An In-Depth Technical Guide to the Safety and Handling of m-PEG4-CH2-methyl ester

This technical guide provides comprehensive safety and handling information for m-PEG4-CH2-methyl ester (CAS No. 1920109-55-2) for researchers, scientists, and professionals in drug development. The information is compiled from available safety data sheets and chemical databases to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This compound is a monofunctional polyethylene (B3416737) glycol (PEG) derivative used as a linker in various biochemical applications, including the synthesis of PROTACs.[1]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | m-PEG4-(CH2)3-methyl ester |

| CAS Number | 1920109-55-2 |

| Molecular Formula | C12H24O6 |

| Molecular Weight | 264.3 g/mol [2] |

| Appearance | Solid |

Hazard Identification and Classification

According to the available Global Harmonized System (GHS) classification, this compound is not classified as a hazardous substance.[2]

GHS Classification: Not classified as a hazard.[2]

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed.

Note: The toxicological properties of this substance have not been fully investigated.[2]

First-Aid Measures

Standard first-aid measures should be followed in case of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention if irritation persists. |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if symptoms appear. |

Fire-Fighting Measures

| Parameter | Guideline |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards from Combustion | May produce toxic fumes of carbon monoxide and carbon dioxide upon combustion. |

| Protective Equipment for Firefighters | Wear self-contained breathing apparatus and full protective gear. |

Accidental Release Measures

| Aspect | Procedure |

| Personal Precautions | Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains. |

| Methods for Cleaning Up | Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. |

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity and safety of this compound.

| Condition | Recommendation |

| Handling | Wear appropriate personal protective equipment. Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Handle in a well-ventilated area. |

| Storage | Store in a tightly closed container. The recommended storage temperature is -20°C.[3] Keep in a dry and well-ventilated place. |

Exposure Controls and Personal Protection

| Control/Protection | Specification |

| Engineering Controls | Use in a well-ventilated area. A safety shower and eyewash station should be available. |

| Eye/Face Protection | Wear chemical safety goggles. |

| Skin Protection | Wear protective gloves and a lab coat. |

| Respiratory Protection | Use a NIOSH-approved respirator if exposure limits are exceeded or irritation is experienced. |

| Hygiene Measures | Wash hands thoroughly after handling. |

Stability and Reactivity

| Parameter | Information |

| Chemical Stability | Stable under recommended storage conditions. |

| Conditions to Avoid | No specific data available. |

| Incompatible Materials | Strong oxidizing agents. |

| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide. |

Toxicological Information

No specific toxicological data (e.g., LD50, LC50) is available for this compound.[2] It is recommended to handle the compound with care, assuming it may have potential health hazards until fully investigated.

Experimental Protocol: Safe Handling Workflow

The following protocol outlines the standard procedure for safely handling this compound in a laboratory setting.

1. Preparation and Precaution:

- Ensure the work area is clean and well-ventilated.

- Verify that a safety shower and eyewash station are accessible.

- Don the appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.

2. Compound Handling:

- Retrieve the this compound container from its -20°C storage.

- Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

- Weigh the desired amount of the compound in a chemical fume hood.

- Immediately and securely close the container after use.

3. Disposal:

- Dispose of waste material and empty containers in accordance with local, state, and federal regulations.

- Do not dispose of the chemical down the drain.

4. Post-Handling:

- Clean the work area thoroughly.

- Remove and properly store or dispose of PPE.

- Wash hands thoroughly with soap and water.

Mandatory Visualizations

Caption: Safe handling workflow for this compound.

Caption: Emergency first-aid response for exposure.

References

An In-depth Technical Guide to m-PEG4-CH2-methyl ester in Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG4-CH2-methyl ester

This compound is a heterobifunctional chemical linker primarily utilized in the field of biochemistry and drug discovery, particularly in the development of Proteolysis Targeting Chimes (PROTACs). Its structure comprises a monomethylated polyethylene (B3416737) glycol (PEG) chain of four units, providing hydrophilicity and favorable pharmacokinetic properties. The molecule is terminated with a methyl ester group, which can be readily hydrolyzed to a carboxylic acid for subsequent conjugation reactions.

The core utility of this compound lies in its role as a flexible linker to connect a target protein-binding ligand with an E3 ubiquitin ligase-recruiting ligand in the synthesis of PROTACs. The precise length and composition of the PEG linker are critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Core Applications in Biochemistry

The principal application of this compound is in the construction of PROTACs. PROTAC technology is a revolutionary approach in targeted therapy, aiming to eliminate pathogenic proteins rather than merely inhibiting their function.

Role in PROTAC Design and Synthesis

This compound serves as a fundamental building block in the modular synthesis of PROTACs. The synthesis typically involves a multi-step process where the methyl ester is first hydrolyzed to the corresponding carboxylic acid. This acid is then activated and reacted with an amine-containing ligand, either the target protein binder or the E3 ligase ligand.

Physicochemical and Biopharmaceutical Properties

While specific experimental data for this compound is not extensively available in peer-reviewed literature, its properties can be inferred from the well-understood characteristics of PEG linkers in PROTACs.

| Property | Description | Significance in PROTACs |

| Molecular Formula | C12H24O6 | Influences molecular weight and overall size of the PROTAC. |

| Molecular Weight | 264.32 g/mol | Contributes to the final molecular weight of the PROTAC, which can affect cell permeability. |

| Solubility | Expected to be soluble in a range of organic solvents and have some aqueous solubility. | The PEG chain enhances the solubility of the entire PROTAC molecule, which is often crucial for administration and biological activity. |

| Flexibility | The PEG chain provides significant conformational flexibility. | Allows for the optimal orientation of the two ligands to facilitate the formation of a stable and productive ternary complex. |

| Hydrophilicity | The ethylene (B1197577) glycol units impart hydrophilicity. | Can improve the pharmacokinetic profile of the PROTAC by reducing aggregation and non-specific binding, and potentially increasing circulation time. |

Experimental Protocols

The following are generalized experimental protocols that are representative of how this compound would be used in the synthesis of a PROTAC.

Hydrolysis of Methyl Ester to Carboxylic Acid

This protocol describes the conversion of the methyl ester to a free carboxylic acid, a necessary step for subsequent conjugation.

Materials:

-

This compound

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H2O)

-

1N Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add LiOH (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, acidify the mixture to pH ~3 with 1N HCl.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the carboxylic acid product.

Amide Coupling to a Target Protein Ligand (Generic Protocol)

This protocol outlines the coupling of the hydrolyzed linker to a hypothetical amine-containing target protein ligand.

Materials:

-

m-PEG4-CH2-carboxylic acid (from 4.1)

-

Amine-containing target protein ligand

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the m-PEG4-CH2-carboxylic acid (1.0 eq) and the amine-containing target protein ligand (1.2 eq) in anhydrous DMF.

-

Add PyBOP (1.5 eq) and DIPEA (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.

Visualizations: Workflows and Pathways

General PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing this compound.

Caption: A generalized workflow for PROTAC synthesis.

PROTAC Mechanism of Action

This diagram illustrates the catalytic cycle of a PROTAC, leading to target protein degradation.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its PEG structure offers desirable biopharmaceutical properties, including enhanced solubility and a flexible scaffold to facilitate the formation of the critical ternary complex. While detailed, specific applications in the peer-reviewed literature are not yet widespread, its utility can be confidently inferred from the extensive body of research on PEG linkers in PROTAC development. The provided generalized protocols and workflows serve as a foundational guide for researchers and drug development professionals looking to incorporate this linker into their PROTAC design and synthesis strategies. As the field of targeted protein degradation continues to expand, the application of such well-defined linkers will undoubtedly play a crucial role in the development of novel therapeutics.

In-Depth Technical Guide: m-PEG4-CH2-methyl ester for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG4-CH2-methyl ester, a bifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that co-opts the body's natural protein disposal system to eliminate disease-causing proteins. This guide details the suppliers, catalog numbers, and technical specifications of this compound, alongside a detailed experimental protocol for its application in PROTAC synthesis and a conceptual framework for the resulting targeted protein degradation pathway.

This compound: Supplier and Technical Data

This compound is a polyethylene (B3416737) glycol (PEG)-based linker containing a methyl ester functional group. The PEG chain enhances solubility and provides a flexible spacer, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent conjugation to a target protein ligand or an E3 ligase ligand.

Table 1: Suppliers and Catalog Information for this compound

| Supplier | Catalog Number | CAS Number | Molecular Weight | Formula |

| MedChemExpress | HY-141404 | 1920109-55-2 | 264.32 | C12H24O6 |

| Sigma-Aldrich | AABH99A4A06A | 1920109-55-2 | 264.32 | C12H24O6 |

| BroadPharm | BP-22991 | Not Specified | 264.3 | Not Specified |

Application in PROTAC Synthesis: A Step-by-Step Protocol

The following is a representative experimental protocol for the synthesis of a PROTAC using this compound as a linker. This protocol is a generalized procedure and may require optimization based on the specific properties of the target protein ligand and the E3 ligase ligand.

Objective: To synthesize a PROTAC by linking a target protein binder to an E3 ligase ligand using the this compound linker.

Materials:

-

This compound

-

Target protein ligand with a suitable functional group for amide bond formation (e.g., an amine)

-

E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand) with a suitable functional group for amide bond formation (e.g., an amine)

-

Activating agents for amide coupling (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Reagents for methyl ester hydrolysis (e.g., LiOH, NaOH)

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

-

Analytical instruments (e.g., LC-MS, NMR)

Procedure:

Step 1: Hydrolysis of this compound

-

Dissolve this compound in a suitable solvent system (e.g., a mixture of THF and water).

-

Add a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Acidify the reaction mixture with a weak acid (e.g., citric acid) to protonate the resulting carboxylate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid derivative of the linker.

Step 2: Coupling of the Linker to the E3 Ligase Ligand

-

Dissolve the carboxylic acid derivative of the linker and the amine-functionalized E3 ligase ligand in an anhydrous solvent such as DMF.

-

Add an amide coupling agent (e.g., HATU) and a base (e.g., DIPEA) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction and purify the product by flash column chromatography or preparative HPLC to obtain the linker-E3 ligase ligand conjugate.

Step 3: Coupling of the Linker-E3 Ligase Ligand Conjugate to the Target Protein Ligand

-

The linker-E3 ligase ligand conjugate will now have a terminal functional group (from the original E3 ligase ligand) that can be coupled to the target protein ligand.

-

Activate the appropriate functional group on either the conjugate or the target protein ligand. For example, if the target protein ligand has a carboxylic acid, it can be activated with HATU/DIPEA.

-

React the activated species with its corresponding coupling partner (e.g., an amine on the linker-E3 ligase conjugate).

-

Stir the reaction at room temperature and monitor its progress.

-

Purify the final PROTAC molecule using preparative HPLC.

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Visualizing the PROTAC Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the conceptual signaling pathway of a PROTAC and a typical experimental workflow for its evaluation.

Caption: PROTAC-mediated targeted protein degradation pathway.

Caption: Experimental workflow for PROTAC synthesis and evaluation.

In-Depth Technical Guide: m-PEG4-CH2-methyl ester (CAS No. 1920109-55-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG4-CH2-methyl ester, with the CAS number 1920109-55-2, is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that serves as a flexible and hydrophilic linker in the burgeoning field of targeted protein degradation.[1][2][3][4] Specifically, it is classified as a PEG- and Alkyl/ester-based PROTAC® (Proteolysis Targeting Chimera) linker.[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5][6][7] The linker component of a PROTAC is a critical determinant of its efficacy, influencing factors such as solubility, cell permeability, and the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[5][7][8] This guide provides a comprehensive overview of the technical details, applications, and experimental considerations for this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

| Property | Value | Reference |

| CAS Number | 1920109-55-2 | [1][2][3][4] |

| Molecular Formula | C12H24O6 | [1][2] |

| Molecular Weight | 264.32 g/mol | [2] |

| Appearance | Solid | [3] |

| Structure | CH3O-(CH2CH2O)4-CH2-COOCH3 |

Role in PROTAC Design and Drug Delivery

The unique structure of this compound, featuring a methoxy-terminated tetraethylene glycol chain and a terminal methyl ester group, imparts several advantageous properties for its use as a PROTAC linker.

The polyethylene glycol (PEG) component is the most common motif in PROTAC linkers, primarily due to its ability to enhance the aqueous solubility and overall drug-like properties of the resulting PROTAC molecule.[5][7] The hydrophilic nature of the PEG chain can mitigate the often high lipophilicity of the two ligands it connects, improving bioavailability.[9] Furthermore, the flexibility of the PEG chain is crucial for allowing the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[9] The length of the PEG linker is a critical parameter that often requires optimization to achieve optimal degradation potency.[5]

The methyl ester terminus of this linker is a key feature. While many PROTAC linkers possess a reactive functional group for conjugation to a ligand, the methyl ester in this molecule is generally stable. However, it can be susceptible to hydrolysis under certain conditions. In the context of PROTACs, the stability of the linker is paramount for maintaining the integrity of the molecule until it reaches its target. Studies have shown that while esters are more susceptible to plasma-mediated hydrolysis than amides, this can be influenced by the steric hindrance around the ester bond.[10]

Beyond PROTACs, PEGylated molecules are widely used in drug delivery to improve the pharmacokinetic properties of therapeutics. PEGylation can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life. It can also shield the molecule from enzymatic degradation and reduce its immunogenicity.

Experimental Protocols

The synthesis of a PROTAC using a linker like this compound typically involves a multi-step process. The following is a generalized protocol that can be adapted for specific ligands. This protocol assumes the use of a bifunctional linker where one end is reactive (e.g., a carboxylic acid or amine) and the other is the methyl ester. Since this compound has two seemingly stable termini, for its use as a linker, it would likely be a precursor that is modified to have a reactive group on one end, or it could be synthesized with a reactive group in place of the methoxy (B1213986) group. However, if used as a building block in a convergent synthesis, one of the ester groups could potentially be selectively hydrolyzed or activated.

For the purpose of this guide, we will outline a general procedure for coupling a bifunctional PEG linker to a POI ligand and an E3 ligase ligand.

General PROTAC Synthesis with a Bifunctional PEG Linker

Materials:

-

Protein of Interest (POI) ligand with a suitable functional group (e.g., amine, carboxylic acid).

-

E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide) with a suitable functional group.

-

Bifunctional PEG linker (e.g., HOOC-PEG4-CH2-methyl ester or NH2-PEG4-CH2-methyl ester).

-

Coupling reagents (e.g., HATU, HOBt, EDC).

-

Amine base (e.g., DIPEA, triethylamine).

-

Anhydrous solvents (e.g., DMF, DMSO).

-

Purification supplies (e.g., preparative HPLC).

Procedure:

-

First Coupling Reaction:

-

Dissolve the E3 ligase ligand (e.g., with an amine functional group) and the bifunctional PEG linker (with a carboxylic acid functional group) in an anhydrous solvent like DMF.

-

Add coupling reagents such as HATU and an amine base like DIPEA.

-

Stir the reaction at room temperature and monitor its progress using LC-MS.

-

Upon completion, purify the resulting E3 ligase-linker intermediate by preparative HPLC.

-

-

Second Coupling Reaction:

-

Activate the remaining functional group on the E3 ligase-linker intermediate if necessary. For example, if it is a carboxylic acid, it can be activated with HATU/DIPEA.

-

Dissolve the purified E3 ligase-linker intermediate and the POI ligand (e.g., with an amine functional group) in an anhydrous solvent.

-

Stir the reaction at room temperature and monitor by LC-MS.

-

Once the reaction is complete, purify the final PROTAC molecule using preparative HPLC.

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Visualizations

PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

General PROTAC Synthesis Workflow

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. m-PEG4-CH2-methylester - CAS:1920109-55-2 - 上海捷世凯生物科技有限公司 [jskchem.com]

- 3. CheMondis Marketplace [chemondis.com]

- 4. m-PEG4-(CH2)3-methyl ester | 1920109-55-2 [chemicalbook.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. precisepeg.com [precisepeg.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to m-PEG4-CH2-methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of m-PEG4-CH2-methyl ester, a bifunctional linker critical in the fields of bioconjugation and drug delivery. This document details its molecular characteristics, a standard protocol for its synthesis, and its application in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a clear reference for its use in experimental design and chemical synthesis.

| Property | Value | Source |

| Molecular Weight | 264.32 g/mol | [1] |

| CAS Number | 1920109-55-2 | [1] |

| Chemical Formula | Not explicitly found, but can be deduced. | |

| Purity | Typically >95% | |

| Physical State | Liquid or oil | |

| Solubility | Soluble in water and most organic solvents. |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid precursor, m-PEG4-CH2-acid. This protocol outlines a standard laboratory procedure for this conversion.

Objective: To synthesize this compound via Fischer esterification of m-PEG4-CH2-acid.

Materials:

-

m-PEG4-CH2-acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous sodium sulfate

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve m-PEG4-CH2-acid in an excess of anhydrous methanol.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Allow the reaction to proceed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: After completion, cool the reaction mixture to room temperature.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as this will produce carbon dioxide gas.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): If necessary, purify the product further using column chromatography.

Applications in Advanced Drug Development

The unique properties of this compound, particularly its defined length and bifunctional nature, make it a valuable tool in the development of sophisticated therapeutics.

Role in Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, PEG linkers are utilized to connect a potent cytotoxic payload to a monoclonal antibody, enhancing the solubility and stability of the resulting conjugate. The workflow below illustrates the general process of ADC synthesis where a derivative of this compound could be employed.

References

Methodological & Application

Synthesis of m-PEG4-CH2-methyl ester: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of m-PEG4-CH2-methyl ester, chemically known as methyl 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetate. This monofunctional polyethylene (B3416737) glycol (PEG) derivative is a valuable building block in bioconjugation, drug delivery, and materials science. The protocols herein describe a reliable two-step synthetic route involving the synthesis of the carboxylic acid precursor followed by Fischer esterification. Physicochemical properties and expected characterization data are also provided.

Introduction

Polyethylene glycol (PEG) linkers are widely used to improve the solubility, stability, and pharmacokinetic properties of biomolecules and small molecule drugs. The this compound is a discrete PEG (dPEG®) reagent with a precise chain length, offering excellent control over the stoichiometry and properties of the resulting conjugates. This application note details the synthesis of this important reagent, providing researchers with the necessary information to produce it in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| IUPAC Name | methyl 2-[2-(2-methoxyethoxy)ethoxy]acetate | PubChem |

| Molecular Formula | C8H16O5 | PubChem |

| Molecular Weight | 192.21 g/mol | PubChem |

| CAS Number | 1920109-55-2 | |

| Appearance | Colorless to pale yellow oil (predicted) | |

| Boiling Point | Not available | |

| Solubility | Soluble in water and most organic solvents |

Synthesis Workflow